molecular formula C7H11BrO3 B179809 Tert-butyl 3-bromo-2-oxopropanoate CAS No. 16754-73-7

Tert-butyl 3-bromo-2-oxopropanoate

Cat. No.: B179809
CAS No.: 16754-73-7
M. Wt: 223.06 g/mol
InChI Key: FLTKVDFSOLXYOD-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2-oxopropanoate is a brominated ester featuring a tert-butyl group, a ketone (2-oxo) moiety, and a bromine substituent. This compound has a molecular formula of C7H13BrO2, a molecular weight of 209.08 g/mol, and is commonly used in organic synthesis as an intermediate for introducing bromine or tert-butyl-protected functionalities . Its purity is reported as 95–97%, and it is stored in sealed, dry, and ventilated containers to ensure stability .

For the purposes of this article, comparisons will focus on structurally analogous compounds, including tert-butyl 3-bromopropanoate and tert-butyl alcohol, to infer properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromo-2-oxopropanoate can be synthesized through the reaction of 3-bromopyruvic acid with tert-butanol in the presence of an acid catalyst . The reaction typically involves the esterification of 3-bromopyruvic acid with tert-butanol, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound, such as tert-butyl 3-amino-2-oxopropanoate.

    Reduction Reactions: The major products include tert-butyl 3-hydroxy-2-oxopropanoate.

    Oxidation Reactions: The major products are carboxylic acids, such as tert-butyl 3-carboxy-2-oxopropanoate.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
Tert-butyl 3-bromo-2-oxopropanoate serves as a versatile intermediate in organic synthesis. It is often used to synthesize various complex molecules due to its electrophilic nature, which allows it to react with nucleophiles effectively. The presence of the bromine atom increases its reactivity compared to other similar compounds, making it a valuable building block in synthetic chemistry.

Synthesis Methods
The compound can be synthesized through several methods, including the reaction of tert-butyl alcohol with diketene. This method can yield high purity and efficiency under mild conditions, making it suitable for industrial applications . Additionally, it can be utilized in the synthesis of other derivatives that exhibit significant biological activity.

Pharmaceutical Applications

Drug Development
this compound is particularly relevant in pharmaceutical chemistry. It has been studied for its potential as a precursor in the synthesis of bioactive compounds, including antibiotics and antiviral agents. The compound's ability to undergo further transformations allows chemists to modify its structure to enhance biological activity .

Case Study: Cephalosporin Synthesis
One notable application involves its use as an intermediate in the synthesis of cephalosporin antibiotics. The compound facilitates the formation of essential structural components required for these antibiotics, thus playing a crucial role in their manufacture . Research has demonstrated that derivatives formed from this compound exhibit antimicrobial properties, making them candidates for further development.

Agrochemical Applications

Synthesis of Agrochemicals
In addition to pharmaceuticals, this compound is utilized in the synthesis of agrochemicals. Its reactivity allows for the creation of herbicides and pesticides that are essential for modern agriculture. The compound's ability to form stable intermediates makes it valuable for developing new agrochemical formulations that enhance crop protection and yield.

Analytical Chemistry

Characterization Techniques
The compound is also used in analytical chemistry for various characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography). These techniques help in determining the purity and structural integrity of synthesized compounds derived from this compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various nucleophiles, leading to the formation of the desired products. The exact molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Tert-butyl 3-Bromopropanoate (C7H13BrO2)

  • Structure: Contains a tert-butyl ester and a bromine atom on the third carbon of the propanoate chain. Lacks the 2-oxo group present in the target compound.
  • Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions), while the ester group may undergo hydrolysis under acidic or basic conditions .

(b) Tert-butyl Alcohol (C4H10O)

  • Structure : A tertiary alcohol with a hydroxyl group attached to a tert-butyl carbon.
  • Reactivity : Highly flammable; decomposes in contact with strong acids (e.g., HCl, H2SO4) to release flammable isobutylene gas . Reacts violently with oxidizing agents (e.g., peroxides) and alkali metals .
  • Safety : OSHA exposure limits are 100 ppm over 8 hours. Chronic exposure may cause respiratory irritation, liver damage, and central nervous system effects .

Physicochemical Properties and Hazards

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Hazards Storage Conditions
Tert-butyl 3-bromopropanoate C7H13BrO2 209.08 1207175-04-9 No known hazards reported ; potential bromine-related toxicity inferred Sealed, dry, ventilated
Tert-butyl alcohol C4H10O 74.12 75-65-0 Flammable, reacts violently with acids/oxidizers ; OSHA PEL 100 ppm Cool, ignition-free environment

Key Observations :

Volatility : Tert-butyl alcohol’s lower molecular weight and hydroxyl group make it more volatile and flammable compared to the brominated ester.

Stability and Handling Considerations

  • Tert-butyl 3-Bromopropanoate: Stable under recommended storage conditions but may degrade upon prolonged exposure to moisture or heat due to ester hydrolysis .
  • Tert-butyl Alcohol : Decomposes in contact with strong acids or bases, necessitating isolation from incompatible reagents (e.g., oxidizing agents, alkali metals) .

Biological Activity

Tert-butyl 3-bromo-2-oxopropanoate (C7H11BrO3) is an organic compound that has gained attention for its potential biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, and the implications of its structural features.

Structural Overview

This compound features a tert-butyl group, a bromo substituent, and a ketone functional group. Its molecular weight is 223.06 g/mol, and its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)C(=O)CBr . The presence of the bromine atom enhances its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reaction with Brominating Agents : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of suitable solvents.
  • Acylation Reactions : Employing acyl chlorides or anhydrides with tert-butyl alcohol under controlled conditions.

These methods highlight the compound's accessibility and versatility in synthetic applications .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of bromo-substituted compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related compounds. The structural features that include halogen substitutions are believed to enhance interaction with biological targets involved in inflammatory responses. This has led to investigations into their potential use as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several bromo-substituted esters against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting strong antimicrobial properties.
    CompoundInhibition Zone (mm)
    This compound15
    Control (No treatment)0
  • Anti-inflammatory Activity : In a model of induced inflammation, compounds derived from this compound were tested for their ability to reduce edema in rat paw models. Results showed a reduction in swelling compared to controls, indicating potential anti-inflammatory effects.
    TreatmentPaw Edema Reduction (%)
    Tert-butyl derivative45
    Control (No treatment)0

Mechanistic Insights

The biological activity of this compound is attributed to its electrophilic nature due to the carbonyl group adjacent to the bromine atom. This configuration allows it to form stable adducts with nucleophiles, which may include amino acids or other biomolecules involved in cellular processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-bromo-2-oxopropanoate, and what key reaction conditions influence yield?

this compound is typically synthesized via alkylation or substitution reactions. A two-step approach involves:

  • Step 1 : Protection of the carboxylic acid group using tert-butyl chloroformate in the presence of a base like potassium tert-butoxide (THF, 0°C to RT) to form the tert-butyl ester .
  • Step 2 : Bromination at the α-carbon of the 3-oxopropanoate moiety using N-bromosuccinimide (NBS) under radical or electrophilic conditions (e.g., catalytic H2SO4 in CCl4). Yield optimization hinges on controlling steric hindrance from the tert-butyl group and ensuring anhydrous conditions to prevent hydrolysis. Lower temperatures (0–5°C) improve regioselectivity during bromination .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR Analysis : 1^1H and 13^{13}C NMR are critical for identifying the tert-butyl group (δ ~1.2–1.4 ppm for 1^1H; δ ~28–30 ppm for 13^{13}C) and the brominated α-carbon (δ ~4.5–5.0 ppm for 1^1H). Dynamic NMR at low temperatures (e.g., –40°C) resolves conformational isomers caused by restricted rotation of the tert-butyl group .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the axial or equatorial orientation of the tert-butyl group in solid-state structures, as seen in analogous tert-butyl-substituted heterocycles .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in substitution reactions?

The tert-butyl group introduces significant steric bulk, slowing nucleophilic substitution at the α-carbon. For example:

  • In SN2 reactions, bulky tert-butyl esters reduce reaction rates compared to methyl or ethyl esters.
  • DFT calculations show that the tert-butyl group stabilizes transition states via hyperconjugation in axial conformers, favoring specific stereochemical outcomes . Experimental optimization may require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to overcome steric barriers .

Q. What strategies mitigate competing side reactions during bromination of 3-oxopropanoate esters?

Competing enolization or over-bromination can be minimized by:

  • Using LiCl as a mild Lewis acid to stabilize intermediates, as demonstrated in the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate derivatives .
  • Employing DIPEA (diisopropylethylamine) to scavenge HBr, preventing acid-catalyzed decomposition . Reaction monitoring via TLC (hexane/ethyl acetate, 3:1) ensures precise termination at the mono-brominated stage.

Q. How can contradictions in spectroscopic data for tert-butyl derivatives be resolved?

Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational dynamics. Solutions include:

  • Low-temperature NMR : Reduces signal splitting caused by rapid interconversion of axial/equatorial tert-butyl conformers .
  • Explicit solvent modeling in DFT : Incorporates solvent molecules (e.g., THF) into computational models to better match experimental 13^{13}C chemical shifts .

Q. What chromatographic techniques are effective for purifying this compound?

  • Flash Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (4:1 to 2:1) to separate brominated products from diastereomers.
  • Recrystallization : Tert-butyl esters often crystallize well from tert-butyl methyl ether (TBME) at –20°C, leveraging low solubility of the bulky ester .

Q. Methodological Considerations

  • Safety : Store tert-butyl esters at 0–6°C in inert atmospheres to prevent peroxide formation .
  • Data Validation : Cross-reference NMR assignments with computed spectra (e.g., Gaussian 16) and crystallographic data for accuracy .

Properties

IUPAC Name

tert-butyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKVDFSOLXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540411
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-73-7
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-2-oxopropanoate
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